1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-3-6-18(17)27(20(28)26-19)12-16-4-1-2-11-25-16/h1-2,4,7-11H,3,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPJAIJLFXRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several analogs (Table 1):
*Estimated based on substituent contributions.
Key Observations :
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized to maximize yield and purity?
- Methodological Answer : Synthesis involves three critical steps:
- Thioether formation : Reacting a pyrimidine precursor with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 70–80°C to introduce the thioether moiety .
- Cyclization : Using cyclopentane-dione derivatives and catalytic acid (e.g., HCl) under reflux to form the fused cyclopenta[d]pyrimidinone core .
- Functionalization : Attaching the pyridin-2-ylmethyl group via alkylation using pyridin-2-ylmethyl halides in DMF at room temperature .
- Optimization : Reaction progress is monitored via TLC (chloroform/methanol systems) or HPLC. Purification employs column chromatography (silica gel) or recrystallization .
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| Thioether formation | 4-(Trifluoromethyl)benzyl chloride, DMF, 70°C, 12h | Introduce thioether | 60–75% | |
| Cyclization | Cyclopentane-dione, HCl, reflux, 6h | Core formation | 50–65% | |
| Functionalization | Pyridin-2-ylmethyl bromide, K₂CO₃, RT, 24h | Attach pyridine group | 70–85% |
Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm the compound’s identity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for cyclopentane protons (δ 1.8–2.5 ppm), pyrimidine NH (δ 8.5–9.5 ppm), and aromatic protons from the trifluoromethyl benzyl (δ 7.2–7.8 ppm) and pyridin-2-ylmethyl groups (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) matching the exact mass (e.g., C₂₂H₂₀F₃N₃OS: calculated 454.1264, observed 454.1268) .
- IR : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretching .
- X-ray crystallography (if crystals form): Resolve 3D conformation and tautomerism .
Q. What in vitro assays are used to evaluate biological activity, and how are potency metrics like IC₅₀ determined?
- Methodological Answer :
- Enzyme inhibition assays : Measure inhibition of kinases or proteases via fluorescence/absorbance-based methods (e.g., ADP-Glo™ kinase assay). IC₅₀ is calculated using dose-response curves (GraphPad Prism) .
- Cell viability assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Predict binding affinity to targets like EGFR or NF-κB using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Solubility : Optimize DMSO concentration or use surfactants (e.g., Tween-80) to ensure compound dissolution .
- Assay conditions : Standardize ATP concentrations (kinase assays) or incubation times .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) via SAR studies .
Q. What strategies enhance selectivity for specific enzyme targets through structural modifications?
- Methodological Answer :
- Core modifications : Replace cyclopentane with cyclohexane to alter steric bulk .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to modulate electron density and binding .
- Bioisosteric replacement : Swap thioether (-S-) with sulfoxide (-SO-) to improve hydrogen-bonding capacity .
- Protease resistance : Fluorinate the pyridine ring to reduce metabolic degradation .
Q. How do computational methods clarify the compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to identify key residues in enzyme pockets .
- Free energy calculations (MM/PBSA) : Quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors near the pyrimidine core) for virtual screening .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values for analogs in kinase inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
